3-(Aminomethyl)benzo[b]thiophene
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Overview
Description
3-(Aminomethyl)benzo[b]thiophene is an organic compound with the molecular formula C9H9NS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)benzo[b]thiophene typically involves the functionalization of the benzothiophene core. One common method is the reaction of benzothiophene with formaldehyde and ammonia, leading to the formation of the methanamine derivative. Another approach involves the use of alkynyl sulfides and aryne intermediates to construct the benzothiophene skeleton .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalytic processes and continuous flow reactors can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Substitution: Reagents like NCS/Et3N and DEAD can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-(Aminomethyl)benzo[b]thiophene has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronics and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)benzo[b]thiophene involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of new bonds and functional groups. Its effects are mediated through pathways involving oxidation and substitution reactions .
Comparison with Similar Compounds
1-(1’-{[3-(methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4’-piperidin]-5-yl)methanamine: This compound shares a similar benzothiophene core but has additional functional groups that confer different properties.
1-(1,1-Dioxido-1-benzothiophen-3-yl)methanamine hydrochloride: Another derivative with a similar structure but different oxidation state.
Properties
IUPAC Name |
1-benzothiophen-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTPXNOFEHTZAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380007 |
Source
|
Record name | 1-(1-Benzothiophen-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40615-04-1 |
Source
|
Record name | 1-(1-Benzothiophen-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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